3-Butyl-8-methoxy-2-methylquinolin-4-ol
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Overview
Description
3-Butyl-8-methoxy-2-methylquinolin-4-ol: Quinoline derivatives are known for their diverse biological activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-8-methoxy-2-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methylquinoline and butyl bromide.
Alkylation: The 2-methylquinoline undergoes alkylation with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 3-position.
Methoxylation: The next step involves the introduction of the methoxy group at the 8-position. This can be achieved through a nucleophilic substitution reaction using sodium methoxide.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-8-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group at the 8-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-8-methoxy-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-butyl-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or pharmacological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the butyl and methoxy groups.
8-Methoxyquinoline: Lacks the butyl and methyl groups.
4-Hydroxyquinoline: Lacks the butyl, methoxy, and methyl groups.
Uniqueness
3-Butyl-8-methoxy-2-methylquinolin-4-ol is unique due to the presence of the butyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-5-7-11-10(2)16-14-12(15(11)17)8-6-9-13(14)18-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHNWBVMQMHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=O)C=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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